![molecular formula C26H20N2O5 B2772692 N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895652-87-6](/img/structure/B2772692.png)
N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide, also known as BDBOA, is a compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide in cancer cells involves the inhibition of the Akt/mTOR pathway, which is a key signaling pathway involved in cell growth and survival. N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis. In addition, N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and to have anti-inflammatory effects. In addition, N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been shown to have antioxidant activity, which may contribute to its anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide is its potential use as an anti-tumor agent, as it has been shown to have anti-tumor activity in various cancer cell lines. Another advantage is its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. However, one of the limitations of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide. One direction is the development of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide analogs with improved anti-tumor activity and reduced toxicity. Another direction is the study of the mechanism of action of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide in cancer cells, which may lead to the identification of new targets for cancer therapy. In addition, the study of the anti-inflammatory effects of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide may lead to the development of new anti-inflammatory agents. Finally, the study of the antioxidant activity of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide may lead to the development of new agents for the prevention and treatment of oxidative stress-related diseases.
Synthesemethoden
N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been synthesized using various methods, including the reaction of 3-benzoyl-6-methyl-4-oxoquinoline-1(4H)-acetic acid with 1,3-benzodioxole-5-carboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 3-benzoyl-6-methyl-4-oxoquinoline-1(4H)-acetic acid with 1,3-benzodioxole-5-carboxamide, followed by acetylation with acetic anhydride. Both methods have been shown to yield N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide in good yields.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been studied for its potential applications in scientific research, especially in the field of cancer research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O5/c1-16-7-9-21-19(11-16)26(31)20(25(30)17-5-3-2-4-6-17)13-28(21)14-24(29)27-18-8-10-22-23(12-18)33-15-32-22/h2-13H,14-15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQNCWFGWABHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.